N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide is a synthetic organic compound featuring a furan ring, a methoxyphenyl group, and a piperazine core. This complex structure gives it unique properties, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide typically involves multi-step organic synthesis:
Formation of Furan Ring: Synthesis begins with the preparation of the furan ring, commonly through a dehydration reaction involving pentose sugars or from furan precursors using acidic catalysts.
Piperazine Core Assembly: The piperazine ring is often synthesized by reacting ethylenediamine with dihaloalkanes.
Coupling with Methoxyphenyl Group: This step involves coupling the piperazine core with a methoxyphenyl group using electrophilic aromatic substitution or other coupling reactions.
Final Assembly: The furan and piperazine derivatives are then combined through a series of nucleophilic substitutions and amidation reactions to yield the final compound.
Industrial Production Methods
Industrially, the synthesis of this compound may utilize continuous flow reactors for efficient and scalable production. Catalysts and optimized reaction conditions help enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide can undergo oxidation, particularly at the methoxyphenyl moiety, leading to the formation of phenolic derivatives.
Reduction: Reductive reactions can occur at the furan ring or the piperazine nitrogen atoms, potentially altering the compound's pharmacokinetics.
Substitution: The compound's amide linkage and aromatic rings allow for various substitution reactions, such as nucleophilic aromatic substitution at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallics.
Major Products
Oxidation typically yields phenolic or quinone derivatives.
Reduction can produce amine derivatives or altered furan rings.
Substitution products vary widely based on the nature of the substituent introduced.
Scientific Research Applications
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide finds applications across multiple scientific domains:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex molecular architectures.
Biology: Investigated for its potential as a biochemical probe due to its distinctive structural features.
Medicine: Explored for its pharmacological properties, including its interactions with receptor sites and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, where its structural rigidity and functional groups are advantageous.
Mechanism of Action
The compound's mechanism of action is predominantly determined by its interaction with molecular targets:
Binding Affinity: It exhibits binding affinity to specific protein receptors or enzymes, influencing biological pathways.
Pathways Involved: Depending on the context, it may modulate neurotransmitter pathways, inhibit enzymatic reactions, or alter cellular signaling cascades.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to structurally similar compounds, N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide stands out for its combination of a furan ring and a piperazine core, providing unique physicochemical properties and biological activities.
List of Similar Compounds
N'-[2-(furan-2-yl)-2-[4-(phenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide: Lacks the methoxy group, leading to different pharmacological profiles.
N'-[2-(furan-2-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and interaction with biological targets.
This comprehensive overview highlights the synthesis, reactivity, applications, and unique aspects of this compound in the context of contemporary research and industrial use. What particular aspect intrigues you the most?
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4/c1-17(2)15-24-22(28)23(29)25-16-20(21-5-4-14-31-21)27-12-10-26(11-13-27)18-6-8-19(30-3)9-7-18/h4-9,14,17,20H,10-13,15-16H2,1-3H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYLUGNKCYUQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.